Alkoxy Chain Length vs. Lipophilicity: Calculated logP Comparison Across N-(pyridin-2-yl)benzamide Analogs
The 4-hexyloxy substitution imparts a calculated logP (ClogP) approximately 1.2–1.5 units higher than the 4-methoxy analog and 0.8–1.0 units higher than the 4-ethoxy analog, based on ChemDraw/ChemAxon predictions for N-(pyridin-2-yl)benzamide derivatives . This difference translates to enhanced membrane permeability in cell-based assays: in a parallel artificial membrane permeability assay (PAMPA), the hexyloxy derivative is predicted to exhibit a permeability coefficient (Pe) roughly 3- to 5-fold greater than the methoxy counterpart, consistent with the established relationship linking a logP increase of 1 unit to approximately a 3-fold permeability boost [1][2].
| Evidence Dimension | Lipophilicity / Predicted Permeability |
|---|---|
| Target Compound Data | ClogP ~3.8–4.2; Predicted PAMPA Pe ~5.0–8.0 × 10⁻⁶ cm/s |
| Comparator Or Baseline | 4-Methoxy analog: ClogP ~2.6; 4-Ethoxy analog: ClogP ~3.0 (computed via fragment-based methods; exact values may vary by software) |
| Quantified Difference | ΔClogP ≈ 1.2–1.5 vs. 4-methoxy; estimated 3–5× permeability advantage |
| Conditions | In silico prediction using ChemAxon/ALOGPS models; PAMPA conditions: pH 7.4, 25°C, donor lipid barrier. |
Why This Matters
Higher predicted permeability can improve cellular uptake in intracellular target assays, reducing the risk of false negatives in screening campaigns and providing a rationale for choosing the hexyloxy analog over shorter-chain variants when membrane penetration is critical.
- [1] Wohnsland, F. & Faller, B. (2001). High-throughput permeability pH profile and high-throughput alkane/water log P with artificial membranes. Journal of Medicinal Chemistry, 44(6), 923-930. DOI: 10.1021/jm001020e (general permeability-logP correlation used here). View Source
- [2] Kumari, H. et al. (2023). Journal of the Indian Chemical Society, 100(9), 101082 – computational ADME data for related N-(pyridin-2-yl)benzamides. View Source
